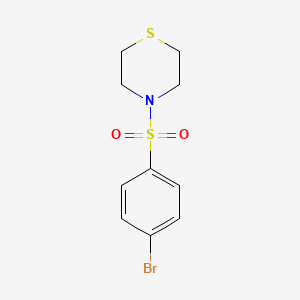
4-(4-Bromophenyl)sulfonylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Bromophenyl)sulfonylthiomorpholine” is a chemical compound with the molecular formula C10H12BrNO2S2 . It contains a total of 29 bonds, including 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 sulfide, and 1 sulfonamide .
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Bromophenyl)sulfonylthiomorpholine” has been reported in the literature . These compounds contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)sulfonylthiomorpholine” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 29 bonds, including 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 sulfide, and 1 sulfonamide .Aplicaciones Científicas De Investigación
Antimicrobial Activity
One study focused on the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine derivatives against standard and multi-resistant strains of bacteria and fungi. The most notable effect was observed with the combination of this compound and amikacin against Pseudomonas aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) required for effectiveness (Oliveira et al., 2015).
Synthesis of Heterocyclic Compounds
The compound was also utilized in the synthesis of 6- and 7-membered 1,4-heterocyclic compounds through reactions involving bromoethylsulfonium salt, highlighting its utility in creating morpholines and related structures with good-to-excellent yields (Yar, McGarrigle, & Aggarwal, 2009).
Palladium-Catalyzed Arylation
Aryl bromides, including those similar to 4-(4-Bromophenyl)sulfonylthiomorpholine, were effective coupling partners in palladium-catalyzed N-arylation of sulfoximines. This process demonstrated stereospecific reactions, suggesting the applicability of such compounds in synthesizing N-arylated sulfoximines with high yield and selectivity (Bolm & Hildebrand, 2000).
Anticancer Activity
Research on bromophenol derivatives, akin to the core structure of 4-(4-Bromophenyl)sulfonylthiomorpholine, has demonstrated significant anticancer activities. A novel bromophenol derivative showed potent anticancer activity against human lung cancer cell lines, suggesting the potential therapeutic value of such compounds in cancer treatment (Guo et al., 2018).
Synthesis of Sulfonamides and Carbamates
Sulfonamides and carbamates derived from 4-morpholinoaniline, an intermediate related to 4-(4-Bromophenyl)sulfonylthiomorpholine, were synthesized and showed promising antimicrobial activity. This work underscores the versatility of such compounds in drug development and the potential for discovering new therapeutic agents (Janakiramudu et al., 2017).
Safety and Hazards
Safety data for “4-(4-Bromophenyl)sulfonylthiomorpholine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Mecanismo De Acción
Target of Action
Compounds like “4-(4-Bromophenyl)sulfonylthiomorpholine” often target proteins or enzymes in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its target by binding to a specific site on the protein or enzyme. This could alter the function of the protein or enzyme, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its size, charge, and hydrophobicity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S2/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGGAAVBXUDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)sulfonylthiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717566.png)
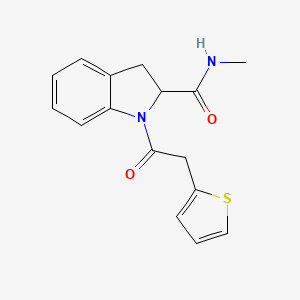
![1,6-dimethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2717569.png)
![2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2717570.png)
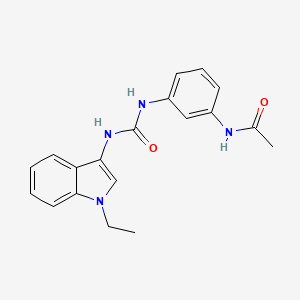
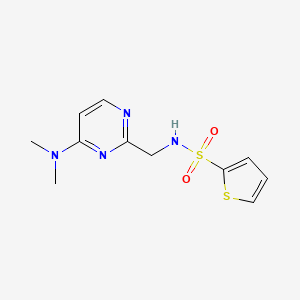

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione](/img/structure/B2717575.png)
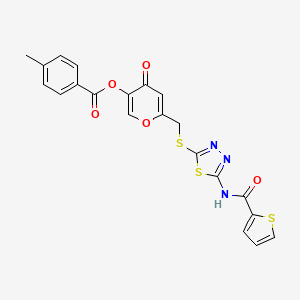
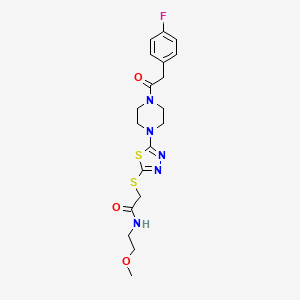
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)
![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2717584.png)